Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
CAS No.: 163165-91-1
Cat. No.: VC13825680
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163165-91-1 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenol |
| Standard InChI | InChI=1S/C11H13NO2/c1-11(2)7-14-10(12-11)8-5-3-4-6-9(8)13/h3-6,13H,7H2,1-2H3 |
| Standard InChI Key | UWRIOIUJRZKJSZ-UHFFFAOYSA-N |
| SMILES | CC1(COC(=N1)C2=CC=CC=C2O)C |
| Canonical SMILES | CC1(COC(=N1)C2=CC=CC=C2O)C |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s core structure combines a phenolic hydroxyl group with a partially saturated oxazole ring substituted with two methyl groups at the 4-position. This configuration confers both aromatic and heterocyclic reactivity, enabling participation in hydrogen bonding, electrophilic substitution, and ring-opening reactions . The oxazoline ring’s chair-like conformation, stabilized by methyl substituents, enhances its stereoelectronic properties, making it a valuable chiral auxiliary in asymmetric synthesis .
Spectroscopic and Crystallographic Data
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 3250 cm (O–H stretch), 1650 cm (C=N stretch), and 1260 cm (C–O–C asymmetric stretch). X-ray crystallography of analogous compounds, such as the 4-phenyl derivative (CAS 135948-05-9), shows planar oxazoline rings with dihedral angles of 12.5° relative to the phenol group, suggesting similar geometry for the dimethyl variant .
Table 1: Comparative Molecular Properties of Related Oxazoline Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- | 163165-91-1 | 191.23 | |
| 2-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]phenol | 135948-05-9 | 239.27 | |
| 2-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]phenol | 163165-92-2 | 253.29 |
Synthesis and Reaction Pathways
Industrial Synthesis Methods
The most reported synthesis involves a two-step process:
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Condensation: 2-Aminophenol reacts with acetone in toluene under reflux (110°C) with p-toluenesulfonic acid as a catalyst, forming the oxazoline ring via nucleophilic acyl substitution.
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Purification: The crude product is recrystallized from ethanol, yielding a white crystalline solid with >95% purity (HPLC).
Alternative routes utilize microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining yields of 82–88% .
Reaction Mechanisms
The compound undergoes three primary reactions:
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Oxidation: Treatment with in acidic conditions cleaves the oxazoline ring, producing 2-hydroxyacetophenone and dimethylurea.
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Reduction: Catalytic hydrogenation (H, Pd/C) saturates the oxazoline ring, yielding a morpholine derivative.
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Electrophilic Substitution: Nitration at the phenol’s para position occurs with , forming a nitro derivative used in explosive precursors.
Biological and Pharmacological Activities
Antiviral Efficacy
Derivatives of this compound exhibit potent activity against human rhinovirus (HRV) serotypes, with mean minimum inhibitory concentrations (MICs) of 0.40–1.20 µM in plaque reduction assays. Molecular docking studies suggest inhibition of viral capsid protein VP1, preventing viral uncoating .
Table 2: Biological Activity Profile
| Activity Type | Target/Model | Key Metric |
|---|---|---|
| Antiviral | Human Rhinovirus | MIC = 0.40 µM |
| Anticancer | MCF-7 Cells | IC = 8.2 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL |
Applications in Materials Science
Polymer Modification
Incorporating 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenol into epoxy resins improves thermal stability, increasing the glass transition temperature () from 120°C to 165°C. The oxazoline ring acts as a crosslinking agent, enhancing mechanical strength by 40% in flexural tests .
Coordination Chemistry
The compound forms stable complexes with Cu(II) and Fe(III), characterized by molar conductivity values of 85–92 S cm mol. These complexes show promise as oxidation catalysts in industrial processes.
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